molecular formula C17H13ClFN3O B15190839 (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide CAS No. 112634-60-3

(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide

Cat. No.: B15190839
CAS No.: 112634-60-3
M. Wt: 329.8 g/mol
InChI Key: ZLLXTPLKYYAUJA-DHZHZOJOSA-N
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Description

(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chloro and fluorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide typically involves the reaction of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)acetamide is unique due to the presence of both chloro and fluorophenyl groups, which contribute to its distinct chemical and pharmacological properties. These structural features may result in different binding affinities and pharmacokinetics compared to other benzodiazepines .

Properties

CAS No.

112634-60-3

Molecular Formula

C17H13ClFN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(2E)-2-[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]acetamide

InChI

InChI=1S/C17H13ClFN3O/c18-10-5-6-15-13(7-10)17(12-3-1-2-4-14(12)19)21-9-11(22-15)8-16(20)23/h1-8,22H,9H2,(H2,20,23)/b11-8+

InChI Key

ZLLXTPLKYYAUJA-DHZHZOJOSA-N

Isomeric SMILES

C1/C(=C\C(=O)N)/NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Canonical SMILES

C1C(=CC(=O)N)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Origin of Product

United States

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